molecular formula C11H10ClFN2O B1373512 5-(1-Chloroethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole CAS No. 1152532-51-8

5-(1-Chloroethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole

Cat. No. B1373512
CAS RN: 1152532-51-8
M. Wt: 240.66 g/mol
InChI Key: WVSHKIGAYPPUFM-UHFFFAOYSA-N
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Description

5-(1-Chloroethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole (CEMFO) is a heterocyclic compound belonging to the oxadiazole class of compounds. It has been studied for its potential applications in medicinal chemistry, materials science and biochemistry. CEMFO is a small, rigid, and hydrophobic molecule that can be synthesized using a variety of methods.

Scientific Research Applications

Synthesis and Characterization

5-(1-Chloroethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole and related compounds are synthesized through various chemical reactions, involving refluxing, esterification, and hydrazinolysis processes. These compounds are characterized using techniques such as NMR, IR, Mass spectral studies, and single crystal X-ray diffraction, confirming their structural integrity and providing insights into their molecular configuration (Mamatha S.V et al., 2019).

Biological Activity

The synthesized compounds exhibit notable biological activities. Specifically, they have shown significant anti-TB activity, with some compounds achieving minimal inhibitory concentration (MIC) values lower than standard treatments. Additionally, these compounds exhibit superior antimicrobial activity, making them potential candidates for further exploration in medical research (Mamatha S.V et al., 2019).

Herbicidal Activity

Research into 5-(1-Chloroethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole derivatives also extends into agriculture, where their herbicidal activity has been evaluated. These compounds have demonstrated a moderate to high level of efficacy against various weeds at certain application rates, suggesting their potential as herbicides (H. Tajik, A. Dadras, 2011).

Optical and Electronic Applications

The optical nonlinearity of 1,3,4-oxadiazole derivatives has been measured, revealing that certain compounds behave as optical limiters at specific wavelengths. This property is significant for potential applications in optoelectronics, where materials that can limit the intensity of light are valuable (B. Chandrakantha et al., 2011).

properties

IUPAC Name

5-(1-chloroethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN2O/c1-6-5-8(3-4-9(6)13)10-14-11(7(2)12)16-15-10/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSHKIGAYPPUFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C(C)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(1-Chloroethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole
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5-(1-Chloroethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole
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5-(1-Chloroethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole

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